molecular formula C6H12N2O4 B3381218 2-(2,3-Dihydroxypropyl)propanediamide CAS No. 2209-06-5

2-(2,3-Dihydroxypropyl)propanediamide

Cat. No.: B3381218
CAS No.: 2209-06-5
M. Wt: 176.17 g/mol
InChI Key: VPYKPLAXZXEZKH-UHFFFAOYSA-N
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Description

2-(2,3-Dihydroxypropyl)propanediamide is a chemical compound with the molecular formula C6H12N2O4 and a molecular weight of 176.17 g/mol . It is also known by its IUPAC name, 2-(2,3-dihydroxypropyl)malonamide . This compound is characterized by the presence of two amide groups and a dihydroxypropyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 2-(2,3-Dihydroxypropyl)propanediamide can be achieved through multiple synthetic routes. One common method involves the reaction of ethanamine, N-[(3,5-dichlorophenyl)methylene]-2,2-diethoxy- with ammonia . The reaction conditions typically include controlled temperatures and the use of specific catalysts to ensure high yield and purity. Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis.

Chemical Reactions Analysis

2-(2,3-Dihydroxypropyl)propanediamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(2,3-Dihydroxypropyl)propanediamide has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be employed in the study of enzyme mechanisms and protein interactionsIndustrially, it is used in the production of polymers and other materials .

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydroxypropyl)propanediamide involves its interaction with specific molecular targets and pathways. The dihydroxypropyl group allows it to form hydrogen bonds with various biomolecules, influencing their structure and function. This compound can act as an inhibitor or activator of enzymes, depending on the context, and can modulate biochemical pathways by binding to specific receptors or proteins .

Comparison with Similar Compounds

2-(2,3-Dihydroxypropyl)propanediamide can be compared with other similar compounds, such as 2-(2,3-dihydroxypropyl)malonamide and 2-(2,3-dihydroxypropyl)succinamide . These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific combination of amide and dihydroxypropyl groups, which confer distinct chemical properties and applications.

Properties

IUPAC Name

2-(2,3-dihydroxypropyl)propanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4/c7-5(11)4(6(8)12)1-3(10)2-9/h3-4,9-10H,1-2H2,(H2,7,11)(H2,8,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYKPLAXZXEZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)C(C(=O)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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